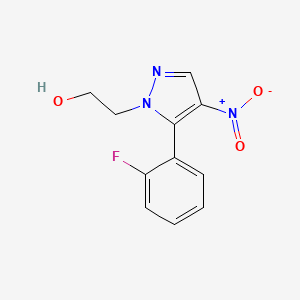
2-(5-(2-Fluorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(2-Fluorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a fluorophenyl group and a nitro group attached to the pyrazole ring, along with an ethanol moiety. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2-Fluorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through the reaction of hydrazine with a β-diketone. . The nitro group is usually introduced through nitration reactions using nitric acid or other nitrating agents. Finally, the ethanol moiety can be added through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and solvents that are more environmentally friendly and cost-effective is often considered in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-(2-Fluorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br₂) and Lewis acids (e.g., AlCl₃).
Major Products Formed
Oxidation: Formation of 2-(5-(2-Fluorophenyl)-4-nitro-1H-pyrazol-1-yl)acetaldehyde or 2-(5-(2-Fluorophenyl)-4-nitro-1H-pyrazol-1-yl)acetic acid.
Reduction: Formation of 2-(5-(2-Fluorophenyl)-4-amino-1H-pyrazol-1-yl)ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(5-(2-Fluorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(5-(2-Fluorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorophenyl group may enhance the compound’s binding affinity to specific targets, while the pyrazole ring can participate in hydrogen bonding and other interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, featuring a fluorophenyl group.
N-(2-Fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine: A compound with similar functional groups but different core structure.
Uniqueness
2-(5-(2-Fluorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol is unique due to the combination of its functional groups and the pyrazole core. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H10FN3O3 |
|---|---|
Poids moléculaire |
251.21 g/mol |
Nom IUPAC |
2-[5-(2-fluorophenyl)-4-nitropyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H10FN3O3/c12-9-4-2-1-3-8(9)11-10(15(17)18)7-13-14(11)5-6-16/h1-4,7,16H,5-6H2 |
Clé InChI |
SLFPVKIACVRBMB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=C(C=NN2CCO)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11800899.png)
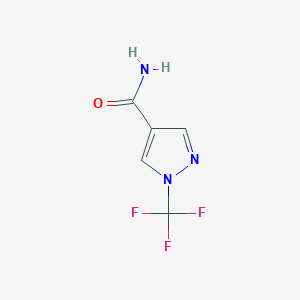

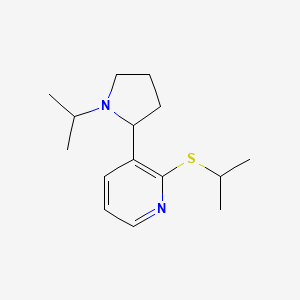
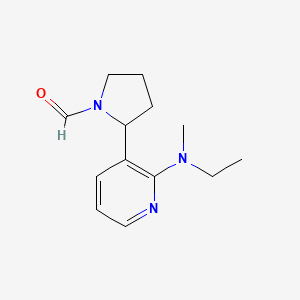
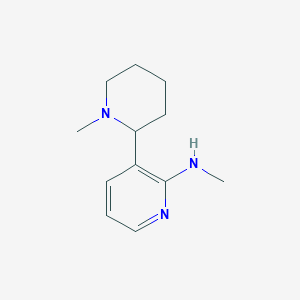
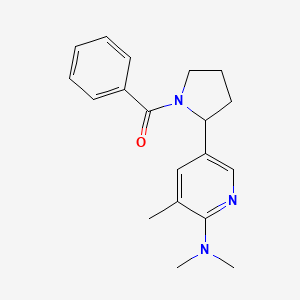
![1-(4-Fluoro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11800949.png)

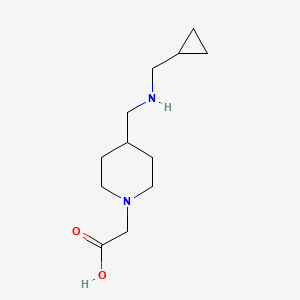
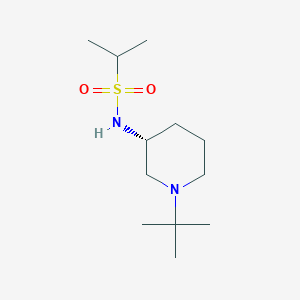

![6-Oxa-2-azaspiro[3.4]octan-7-ylmethanamine](/img/structure/B11800964.png)

